cis,trans-Sorbic acid, potassium salt

Catalog No.
S14402781
CAS No.
M.F
C6H7KO2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis,trans-Sorbic acid, potassium salt

Product Name

cis,trans-Sorbic acid, potassium salt

IUPAC Name

potassium;(2Z,4E)-hexa-2,4-dienoate

Molecular Formula

C6H7KO2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1/b3-2+,5-4-;

InChI Key

CHHHXKFHOYLYRE-MYGSIZLJSA-M

Canonical SMILES

CC=CC=CC(=O)[O-].[K+]

Isomeric SMILES

C/C=C/C=C\C(=O)[O-].[K+]

Cis,trans-Sorbic acid, potassium salt, also known as potassium sorbate, is the potassium salt of sorbic acid with the chemical formula C6H7KO2\text{C}_6\text{H}_7\text{KO}_2. It appears as a white crystalline powder that is highly soluble in water, making it an effective preservative in various applications. Potassium sorbate is widely recognized for its role in food preservation, particularly in inhibiting the growth of molds and yeasts. The compound is derived from sorbic acid, which was first isolated from the berries of the rowan tree (Sorbus aucuparia) in the 19th century .

, primarily involving its carboxylate group. When dissolved in water, it dissociates into potassium ions and sorbate ions. The antimicrobial activity of potassium sorbate is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. This includes inhibiting fatty acid synthesis and disrupting cell membrane integrity .

In acidic conditions, potassium sorbate can convert back to sorbic acid, which is the active form responsible for its antimicrobial properties. The effectiveness of potassium sorbate as a preservative is highest at a pH below 6.5 .

Potassium sorbate exhibits significant antimicrobial activity against various fungi and yeasts, including species such as Candida and Aspergillus. Its mechanism involves disrupting cellular functions by inhibiting enzymes crucial for energy production and cellular respiration . Studies have shown that while it is generally regarded as safe for consumption at low concentrations (typically 0.025% to 0.1% in food), higher concentrations can lead to cytotoxic effects and irritation to skin and mucous membranes .

The synthesis of cis,trans-sorbic acid, potassium salt typically involves two main steps:

  • Production of Sorbic Acid: Sorbic acid is synthesized through the condensation of crotonaldehyde with ketene or via other methods involving malonic acid and crotonaldehyde.
  • Neutralization: The synthesized sorbic acid is then neutralized with potassium hydroxide to produce potassium sorbate. This process yields a product that retains the antimicrobial properties of sorbic acid while enhancing solubility and stability in various applications .

Potassium sorbate is primarily used as a food preservative under the E number E202. Its applications include:

  • Food Industry: Used in cheese, yogurt, dried fruits, baked goods, and beverages to prevent spoilage from molds and yeasts.
  • Wine Production: Prevents refermentation by inhibiting yeast activity after fermentation has ceased.
  • Personal Care Products: Acts as a preservative in cosmetics and toiletries to extend shelf life.
  • Pharmaceuticals: Utilized in some formulations to prevent microbial growth .

Research indicates that potassium sorbate interacts with various enzymes involved in microbial metabolism. It inhibits key metabolic pathways such as glycolysis and fatty acid synthesis, leading to reduced growth rates of sensitive microorganisms. Additionally, some strains of molds and yeasts have developed mechanisms to detoxify sorbates through decarboxylation processes, producing compounds like pentadiene that can impart undesirable odors .

Safety assessments have shown that while potassium sorbate has low toxicity levels for mammals, its potential genotoxicity at high concentrations warrants careful regulation in food products .

Cis,trans-sorbic acid, potassium salt shares similarities with other compounds used for similar purposes. Below are some comparable compounds:

Compound NameChemical FormulaProperties & Uses
Sorbic AcidC6H8O2\text{C}_6\text{H}_8\text{O}_2Natural preservative; less soluble than its salts
Sodium SorbateC6H7NaO2\text{C}_6\text{H}_7\text{NaO}_2Water-soluble; used similarly as a food preservative
Calcium SorbateC12H14CaO4\text{C}_{12}\text{H}_{14}\text{CaO}_4Less soluble; used in various food products
Benzoic AcidC7H6O\text{C}_7\text{H}_6\text{O}Antimicrobial; used in acidic foods
Propionic AcidC3H6O2\text{C}_3\text{H}_6\text{O}_2Used primarily as a mold inhibitor in baked goods

Uniqueness

Cis,trans-sorbic acid, potassium salt stands out due to its high solubility compared to other preservatives like sorbic acid itself. This property allows for easier incorporation into aqueous food systems without altering pH significantly. Additionally, its relatively low toxicity profile makes it preferable over synthetic alternatives like certain nitrites or sulfites which may pose health risks at higher concentrations .

Evolution of Industrial Production Techniques from Early Isolation to Modern Syntheses

The discovery of sorbic acid traces back to 1859, when A. W. Van Hoffman isolated it from the berries of the mountain ash tree (Sorbus aucuparia) . Initially identified as a lactone (parasorbic acid), it was later hydrolyzed to yield sorbic acid. Early 20th-century research revealed its antimicrobial properties, but industrial adoption required scalable synthesis methods.

The first synthetic route, developed in 1900 by Doebner, involved the condensation of crotonaldehyde and malonic acid . This method, while foundational, faced limitations in yield and purity. By the 1950s, industrial production shifted to ketene-based processes. Ketene, reacted with crotonaldehyde in the presence of zinc catalysts, produced a polyester intermediate that was hydrolyzed to sorbic acid . Neutralizing sorbic acid with potassium hydroxide or carbonate then yielded potassium sorbate .

Modern synthesis prioritizes cost efficiency and purity. For example, the direct reaction of sorbic acid with potassium carbonate in acetone solvents minimizes impurities, achieving yields exceeding 99% . This contrasts with early aqueous methods, where residual contaminants affected product quality .

Critical Analysis of Patent Landscapes in Potassium Sorbate Manufacturing Processes

The patent landscape for potassium sorbate reveals iterative advancements in solvent systems and catalytic processes. US Patent 3,320,307 (1967) exemplifies this evolution, disclosing a method using acetone as a solvent for reacting sorbic acid with potassium carbonate . By avoiding water, this process prevents impurity carryover and enhances crystallinity, addressing a key flaw in earlier aqueous neutralization techniques .

Another pivotal patent, US 3,642,885 (1972), introduced sulfur and hydrogen chloride as catalysts for isomerizing cis,trans-hexadienoic acids to sorbic acid . This innovation resolved challenges in obtaining the trans,trans configuration required for optimal antimicrobial activity. The patent emphasizes reaction conditions (e.g., reflux temperatures) that favor isomerization kinetics, ensuring high conversion rates .

These patents highlight the industry’s focus on:

  • Solvent optimization: Acetone’s role in improving solubility and reducing viscosity .
  • Catalyst efficiency: Elementary sulfur’s ability to drive isomerization without side reactions .
  • Process scalability: Recycling acetone solvents to maintain cost-effectiveness .

Solvent Systems and Reaction Kinetics in Salt Formation Mechanisms

The choice of solvent profoundly impacts potassium sorbate’s synthesis. Sorbic acid exhibits limited water solubility (0.16% at 20°C), necessitating alternative solvents for efficient salt formation . Acetone emerged as optimal due to its ability to dissolve both sorbic acid (12.9% at 100% ethanol equivalence) and facilitate potassium carbonate integration .

Reaction kinetics studies reveal that excess sorbic acid (molar ratio >1:1) accelerates neutralization. For instance, at 10% sorbic acid concentration in acetone, reflux conditions (≈56°C) promote rapid CO₂ evolution, completing the reaction within 1.5 hours . Post-reaction, cooling the mixture to 20°C precipitates potassium sorbate with 93–99% yield .

Table 1: Solubility and Reaction Parameters in Potassium Sorbate Synthesis

ParameterSorbic AcidPotassium Sorbate
Water Solubility (20°C)0.16%58.2%
Acetone Solubility (20°C)12.9%2.0%
Optimal Reaction Temp56°C
Yield93–99%

The dissociation behavior of sorbic acid (pKa = 4.75) further influences salt formation. Below pH 4.75, the undissociated acid dominates, enhancing antimicrobial efficacy but complicating neutralization. Thus, maintaining pH >5 during synthesis ensures complete deprotonation and salt crystallization .

Target-Specific Inhibition Pathways in Fungal and Yeast Metabolisms

The antimicrobial action of cis,trans-sorbic acid, potassium salt involves multiple target-specific inhibition pathways that selectively disrupt critical metabolic processes in fungal and yeast organisms [8] [9]. Research demonstrates that sorbic acid preferentially targets respiratory metabolism over fermentative pathways, explaining the differential susceptibility patterns observed among various yeast species [8].

Respiratory metabolism in yeasts exhibits significantly greater sensitivity to sorbic acid inhibition compared to fermentative processes [8]. Studies using Saccharomyces cerevisiae reveal that sorbic acid inhibits respiration by approximately 68% while causing only 48% inhibition of fermentation at equivalent concentrations [8]. The respiratory inhibition demonstrates persistence without recovery over extended treatment periods, while fermentative metabolism shows rapid recovery to pre-treatment levels within 2.5 hours [8].

The selective targeting of respiratory pathways extends across multiple yeast species, with respiratory-dependent organisms showing markedly higher susceptibility to sorbic acid than fermentative species [8]. Zygosaccharomyces bailii, a highly fermentative spoilage yeast, demonstrates resistance to sorbic acid during fermentative growth but increased sensitivity during respiratory metabolism [8]. The respiration-only species Rhodotorula glutinis exhibits uniform high sensitivity regardless of carbon source, confirming that fermentative capacity provides protection against sorbic acid toxicity [8].

OrganismMIC (mg/mL)Test Conditions
Saccharomyces cerevisiae1.8pH 6.4, glycerol medium
Zygosaccharomyces bailii3.5pH 6.4, glycerol medium
Rhodotorula glutinis0.46pH 6.4, glycerol medium
Candida albicans0.5-0.8pH 6.0, standard medium
Aspergillus niger4.5pH 4.0, glucose medium
Penicillium chrysogenum6-8pH 6.0, PDB medium
Penicillium italicum15pH 6.0, standard medium
Colletotrichum lindemuthianum0.45-0.75pH 6.0, in vitro culture

In filamentous fungi, sorbic acid targets multiple metabolic pathways simultaneously, causing comprehensive disruption of cellular energy production and biosynthetic processes [9]. Aspergillus niger exposed to sorbic acid experiences rapid cytoplasmic acidification exceeding one pH unit, accompanied by complete collapse of the vacuolar pH gradient [9]. This pH disruption triggers cascading effects on energy metabolism, with intracellular adenosine triphosphate pools decreasing dramatically and failing to recover [9].

The compound specifically inhibits spore germination and delays mycelial growth through interference with critical metabolic enzymes [9]. Sugar-phosphomonoesters and phosphodiesters levels decline substantially in treated fungal mycelia, indicating disruption of carbohydrate metabolism and energy storage systems [9]. The metabolic disruption extends to protein synthesis pathways, with sorbic acid causing significant reduction in secreted protein production and altered glycosylation patterns [10].

Candida species demonstrate variable susceptibility to sorbic acid depending on metabolic state and environmental conditions [11]. Studies reveal that Candida albicans populations decrease significantly when exposed to potassium sorbate concentrations above 0.5 mg/mL, with complete elimination occurring within 12 to 15 days of treatment [11]. The antifungal mechanism involves interference with membrane integrity and metabolic enzyme function, leading to progressive cellular dysfunction and death [11].

The target-specific nature of sorbic acid action is further evidenced by its differential effects on various fungal species causing sinusitis [12]. Penicillium species, Aspergillus niger, and Aspergillus flavus all demonstrate high susceptibility to potassium sorbate, with inhibition percentages ranging from 90.7% to 94.5% at concentrations of 1000 mg/L [12]. This broad-spectrum antifungal activity results from the compound's ability to disrupt multiple essential metabolic pathways simultaneously [12].

Interference with Microbial Electron Transport Chains and Enzyme Systems

The antimicrobial mechanism of cis,trans-sorbic acid, potassium salt involves comprehensive interference with microbial electron transport chains and critical enzyme systems, resulting in severe disruption of cellular energy production and metabolic function [7] [13] [8]. Research demonstrates that sorbic acid acts as a respiratory chain inhibitor, specifically targeting mitochondrial electron transport complexes and oxidative phosphorylation processes [7] [13].

Sorbic acid exhibits potent uncoupling effects on oxidative phosphorylation, similar to established uncouplers such as 2,4-dinitrophenol [13]. The compound reduces the proton motive force from 188±9 millivolts in untreated cells to 83±5 millivolts in treated cells, representing a 55% reduction in the electrochemical gradient essential for adenosine triphosphate synthesis [7]. This uncoupling effect occurs through disruption of the proton gradient across the inner mitochondrial membrane, preventing efficient energy capture during electron transport [7].

The electron transport chain disruption manifests through multiple mechanisms, including interference with iron-sulfur cluster biogenesis and generation of reactive oxygen species [8]. Sorbic acid treatment increases reactive oxygen species production in mitochondria, leading to oxidative damage of respiratory complexes and formation of petite cells with defective mitochondrial function [8]. The compound specifically affects iron-sulfur cluster assembly proteins, including Isu1, Nfu1, and Bol3, which are essential for maintaining functional respiratory enzyme complexes [8].

Enzyme system interference extends beyond respiratory chain components to encompass multiple metabolic pathways [14] [15]. Sorbic acid demonstrates significant inhibitory effects on trypsin activity, with IC50 values of 15 mg/L, representing concentrations 20 times higher than acceptable daily intake levels [15]. The compound affects alcohol dehydrogenase, lactate dehydrogenase, and other critical metabolic enzymes, with multi-enzyme systems showing increased sensitivity compared to single-enzyme reactions [15].

Cellular TargetEffectConcentration Range
Cytoplasmic pHDecreased by >1 pH unit3.0 mM
Proton Motive ForceReduced from 188±9 to 83±5 mV11 mM
ATP LevelsDramatically decreased3.0 mM
Oxygen ConsumptionInhibited by 60-68%1.6-1.8 mM
Glucose UptakeReduced uptake rate125-500 μg/mL
Amino Acid TransportStrongly inhibited125-500 μg/mL
Fatty Acid SynthesisInhibited key enzymes1 g/kg diet
Electron Transport ChainDisrupted respiratory complexes1.8-3.5 mM
Oxidative PhosphorylationUncoupling effect observed15-105 mg/100mL

The mechanism of enzyme inhibition involves interaction with sulfhydryl groups present in protein active sites [13] [16]. Sorbic acid forms addition reactions with cysteine residues through thiol group binding, leading to conformational changes that reduce enzyme activity [13] [16]. This sulfhydryl-reactive mechanism explains the broad-spectrum enzyme inhibition observed with sorbic acid treatment across diverse microbial species [16].

Respiratory chain inhibition occurs through multiple pathways, including direct interaction with respiratory complexes and membrane perturbation effects [17] [8]. The compound increases cellular membrane permeability to protons and small ions, disrupting the proton gradient essential for adenosine triphosphate synthesis [17]. This membrane effect combines with direct enzyme inhibition to create comprehensive disruption of cellular energy production systems [17].

The electron transport chain interference manifests through reduced oxygen consumption rates and altered respiratory quotient values [13]. Sorbic acid treatment causes a shift from oxidative to fermentative metabolism in susceptible organisms, with accompanying changes in carbon dioxide to oxygen ratios indicating metabolic pathway disruption [13]. The compound specifically inhibits succinate and fumarate oxidation more strongly than other respiratory substrates, suggesting preferential targeting of specific electron transport chain components [13].

Hydrogen Bond Acceptor Count

2

Exact Mass

150.00831095 g/mol

Monoisotopic Mass

150.00831095 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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